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Introduction

ADVM-022 (ixoberogene soroparvovec) is a clinical-stage gene therapy candidate designed for
the treatment of neovascular (wet) age-related macular degeneration (nAMD) and diabetic
macular edema (DME). Developed by Adverum Biotechnologies, this therapeutic agent utilizes
a recombinant adeno-associated virus (AAV) vector to deliver a transgene encoding for
aflibercept, a potent anti-vascular endothelial growth factor (VEGF) protein. A single intravitreal
injection of ADVM-022 aims to transform retinal cells into biofactories, providing sustained,
long-term production of aflibercept to mitigate the frequent intravitreal injections that are the
current standard of care.[1][2][3][4]

The cornerstone of ADVM-022's design is its proprietary capsid, AAV2.7m8. This engineered
variant of the wild-type AAV serotype 2 (AAV2) capsid was developed through directed
evolution to enhance transduction of retinal cells following intravitreal administration.[1][5][6]
Understanding the cellular uptake and processing of the AAV2.7m8 vector is paramount to
comprehending its mechanism of action, optimizing its therapeutic efficacy, and ensuring its
safety profile.

This technical guide provides a comprehensive overview of the current understanding of the
cellular uptake and processing of ADVM-022, drawing from published literature on the
AAV2.7m8 capsid and the broader knowledge of AAV biology.
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The AAV2.7m8 Capsid: A Key Innovation

The AAV2.7m8 capsid is distinguished from its parental AAV2 serotype by a 10-amino acid
insertion (LALGETTRPA) in the surface variable region VIII.[1] This modification fundamentally
alters the vector's interaction with the cellular environment of the retina. The most significant
consequence of this peptide insertion is the disruption of the binding site for heparan sulfate
proteoglycan (HSPG), the primary cellular receptor for AAV2.[1][5] This reduced affinity for
HSPG is a critical design feature that is believed to facilitate the vector's ability to penetrate the
inner limiting membrane (ILM) of the retina, a significant barrier to gene delivery to the outer
retinal layers.[1][7]

Cellular Uptake and Intracellular Trafficking of
ADVM-022

The journey of ADVM-022 from intravitreal injection to transgene expression is a multi-step
process involving cellular binding, internalization, intracellular trafficking, nuclear entry, and
uncoating of the viral genome. While specific details for the AAV2.7m8 capsid are still an area
of active research, the general pathway can be inferred from studies on AAV2.7m8 and other
AAV serotypes.

Cellular Binding and Internalization

Unlike its parent AAV2, which relies heavily on HSPG for initial cell attachment, AAV2.7m8's
reduced HSPG binding suggests the utilization of alternative or secondary receptors on the
surface of retinal cells.[1] While the specific alternative receptors for AAV2.7m8 have not been
definitively identified, it is hypothesized that the 7m8 peptide insertion may facilitate interaction
with other cell surface proteins or glycans, leading to more efficient cellular entry into target
retinal cells.[7][8]

Once bound to the cell surface, AAV vectors are typically internalized via receptor-mediated
endocytosis. For AAV2, this process is known to be clathrin-dependent.[9] It is highly probable
that AAV2.7m8 also utilizes a similar endocytic pathway to enter the host cell.

Endosomal Trafficking and Escape
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Following internalization, the AAV2.7m8 vector is encapsulated within an endosome. The acidic
environment of the late endosome is thought to trigger conformational changes in the AAV
capsid.[9] For AAV2, this acidification exposes a phospholipase A2 (PLA2) domain located on
the VP1 capsid protein, which is crucial for disrupting the endosomal membrane and allowing
the virus to escape into the cytoplasm.[10] This endosomal escape is a critical step to avoid
degradation in the lysosome.

Nuclear Import

Upon reaching the cytoplasm, the intact AAV2.7m8 capsid must traverse the cytoplasm and
enter the nucleus, where the cellular machinery for transcription resides. AAV capsids are too
large to passively diffuse through the nuclear pore complex (NPC). Therefore, they utilize the
host cell's nuclear import machinery.[11][12] The VP1 and VP2 capsid proteins of AAVs contain
nuclear localization signals (NLSs) that are recognized by importin proteins, which then
mediate the transport of the capsid into the nucleus.[11][12] While the specific importins
involved in AAV2.7m8 nuclear import have not been identified, it is expected to follow this
general mechanism.

Uncoating and Genome Release

The final step before transgene expression is the uncoating, or disassembly, of the AAV capsid
to release its single-stranded DNA genome. The precise location and mechanism of AAV
uncoating are still debated, with evidence suggesting it may occur in the cytoplasm, at the
nuclear pore, or within the nucleus.[5][13] Some studies suggest that for AAV2, the nucleolus
plays a role in a stepwise uncoating process.[14] The rate of uncoating is considered a key
determinant of transduction efficiency.[5] It has been hypothesized that capsids with lower
stability may uncoat more efficiently, leading to improved transduction.[15] The engineered
nature of the AAV2.7m8 capsid could potentially influence its uncoating kinetics.

The released single-stranded DNA genome must then be converted into a double-stranded
form to serve as a template for transcription of the aflibercept transgene.

Quantitative Data on Transduction Efficiency

Quantitative data on the cellular uptake and processing of ADVM-022 is limited in the public
domain. However, preclinical studies in non-human primates have demonstrated robust and
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sustained expression of aflibercept, indicating efficient transduction of retinal cells. The table
below summarizes key quantitative findings from preclinical and clinical studies of ADVM-022.

Parameter Value Species/Model Reference
ADVM-022 Dose 2x10M1-6x10M1

o Human (nAMD) [16]
Range (Clinical) vgleye

] ] Sustained therapeutic
Aflibercept Expression

o levels for up to 30 Non-human primate [1]

(Preclinical)
months

Reduction in Anti-
VEGF Injections (High  99% Human (nAMD) [17]
Dose)
Reduction in Anti-
VEGF Injections (Low  85% Human (nAMD) [17]

Dose)

Experimental Protocols

The following are detailed methodologies for key experiments that are likely employed to study
the cellular uptake and processing of AAV vectors like ADVM-022.

In Vitro Transduction Efficiency Assay

o Objective: To quantify the transduction efficiency of AAV2.7m8 in different retinal cell lines.

e Cell Lines: ARPE-19 (human retinal pigment epithelium), 661W (mouse cone photoreceptor),
or primary retinal cells.

e Methodology:
o Seed cells in multi-well plates and allow them to adhere.

o Infect cells with AAV2.7m8 vectors carrying a reporter gene (e.g., Green Fluorescent
Protein - GFP) at various multiplicities of infection (MOIs).
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o Incubate for 48-72 hours to allow for transgene expression.

o Analyze GFP expression using fluorescence microscopy for qualitative assessment and
flow cytometry for quantitative analysis of the percentage of transduced cells and the
mean fluorescence intensity.[18][19]

o Data Analysis: Calculate transduction efficiency as the percentage of GFP-positive cells.

Live-Cell Imaging of AAV Trafficking

o Objective: To visualize the intracellular trafficking of AAV2.7m8 in real-time.

o Methodology:
o Label AAV2.7m8 capsids with a fluorescent dye (e.g., Alexa Fluor 594).
o Culture retinal cells or retinal organoids on a confocal microscope stage.[20][21]
o Add the fluorescently labeled AAV2.7m8 to the cells.

o Acquire time-lapse images using a confocal microscope to track the movement of the viral
particles from the cell membrane to the nucleus.

o Co-staining with markers for endosomes (e.g., Rab5, Rab7), lysosomes (e.g., LAMP1),
and the nucleus (e.g., DAPI) can be used to determine the subcellular localization of the

vector over time.

o Data Analysis: Analyze the colocalization of the AAV signal with different organelle markers

to map the intracellular trafficking pathway.

Transmission Electron Microscopy (TEM) for
Visualization of Cellular Entry

o Objective: To obtain high-resolution images of AAV2.7m8 particles during the process of

cellular entry.

o Methodology:
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[e]

Infect retinal cells with a high concentration of AAV2.7m8.

(¢]

At various time points post-infection, fix the cells with glutaraldehyde and osmium
tetroxide.

o

Embed the cells in resin and prepare ultrathin sections.

[¢]

Image the sections using a transmission electron microscope to visualize AAV patrticles at
the cell surface, within endocytic vesicles, and in the cytoplasm.[16][22]

o Data Analysis: Qualitatively assess the morphology of AAV-containing structures to
understand the internalization process.

Quantification of Nuclear Entry

o Objective: To quantify the efficiency of AAV2.7m8 nuclear import.

o Methodology:
o Infect cells with fluorescently labeled AAV2.7m8.
o At different time points, fix the cells and stain the nuclei with DAPI.
o Acquire images using a confocal microscope.

o Use image analysis software to quantify the number of fluorescent viral particles within the
nucleus versus the cytoplasm.

o Data Analysis: Calculate the percentage of nuclear-localized AAV particles over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key
pathways and workflows involved in the cellular processing of ADVM-022.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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